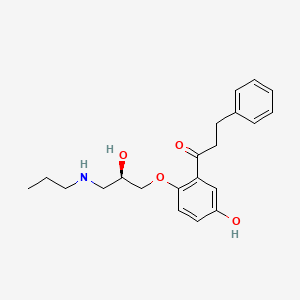

(R)-5-Hydroxypropafenone

Description

Role as a Major Active Metabolite of Propafenone (B51707)

Propafenone undergoes extensive metabolism in the liver, primarily through two pathways, leading to the formation of two active metabolites: 5-hydroxypropafenone (B19502) and norpropafenone. nih.govpharmgkb.orgnih.govresearchgate.net The formation of 5-hydroxypropafenone is mediated by the cytochrome P450 enzyme CYP2D6. nih.govpharmgkb.orgoup.comg-standaard.nl This metabolic pathway is genetically determined, leading to different metabolic patterns in the population. pharmgkb.org In individuals classified as extensive metabolizers, who constitute over 90% of patients, propafenone is rapidly converted to 5-hydroxypropafenone. pharmgkb.orgg-standaard.nl

The clinical relevance of 5-hydroxypropafenone is underscored by the variability in its formation due to CYP2D6 polymorphism. nih.govahajournals.org In poor metabolizers, who have deficient CYP2D6 activity, the formation of 5-hydroxypropafenone is minimal or absent. nih.govahajournals.org This leads to higher plasma concentrations of the parent drug, propafenone, altering the pharmacokinetic and pharmacodynamic profile. nih.govahajournals.org

Overview of Research Trajectories for Propafenone Metabolites

A significant area of investigation has been the impact of genetic polymorphisms, particularly in the CYP2D6 enzyme, on the metabolic profile of propafenone. nih.govg-standaard.nlahajournals.orgnih.gov These studies have been crucial in explaining the inter-individual variability in plasma concentrations of propafenone and 5-hydroxypropafenone and the subsequent clinical outcomes. ahajournals.orgnih.gov The lack of 5-hydroxypropafenone formation in poor metabolizers highlighted its importance to the drug's action in the majority of patients. nih.govahajournals.org

More recent research has delved into the stereoselective aspects of propafenone metabolism and the specific roles of different cytochrome P450 isoenzymes, such as CYP3A4 and CYP1A2, in the formation of norpropafenone. pharmgkb.orgnih.govwjgnet.com The interaction of propafenone and its metabolites with drug transporters like P-glycoprotein has also been a subject of study, revealing that 5-hydroxypropafenone is a substrate and that both the parent drug and its major metabolites are inhibitors of this transporter. drugbank.com

Furthermore, the effects of propafenone and 5-hydroxypropafenone on specific ion channels, such as the HERG potassium channel, have been investigated to better understand their electrophysiological effects and proarrhythmic potential. oup.comresearchgate.net These studies have shown that both compounds block HERG channels, with 5-hydroxypropafenone exhibiting a higher affinity for the open state of the channel. oup.com

The collective body of research indicates a continuous effort to dissect the complex pharmacology of propafenone by understanding the individual contributions and interactions of its stereoisomers and active metabolites.

Data Tables

Table 1: Pharmacological Properties of Propafenone and its Metabolite

| Compound | Primary Action | Beta-Blocking Activity |

| Propafenone (Racemic) | Class IC antiarrhythmic (Sodium channel blocker) oup.com | Present nih.gov |

| 5-Hydroxypropafenone | Potent sodium channel blocker oup.com | Weaker than propafenone nih.govfda.govpgkb.org |

Table 2: Metabolic Pathways of Propafenone

| Metabolite | Primary Enzyme |

| 5-Hydroxypropafenone | CYP2D6 nih.govpharmgkb.orgoup.com |

| Norpropafenone | CYP3A4 and CYP1A2 nih.govpharmgkb.org |

Structure

3D Structure

Properties

CAS No. |

118648-83-2 |

|---|---|

Molecular Formula |

C21H27NO4 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

1-[5-hydroxy-2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one |

InChI |

InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3/t18-/m1/s1 |

InChI Key |

LUTWDNUXHDYZRA-GOSISDBHSA-N |

Isomeric SMILES |

CCCNC[C@H](COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O |

Origin of Product |

United States |

Structural and Stereochemical Considerations in Research

Stereoisomeric Configuration and its Research Relevance

The metabolism of propafenone (B51707), a class 1C antiarrhythmic agent, is characterized by significant stereoselectivity, a factor of considerable interest in pharmacological research. The formation of its primary active metabolite, 5-hydroxypropafenone (B19502), is mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, which exhibits a preference for one enantiomer over the other.

Implications of Hydroxylation for Bioactivity and Metabolic Studies

The formation of 5-hydroxypropafenone is almost exclusively dependent on the activity of the CYP2D6 enzyme. researchgate.netyoutube.com This is of major clinical and research significance because the CYP2D6 gene is highly polymorphic in the human population. Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their genetic makeup. This genetic variability leads to substantial inter-individual differences in the plasma concentrations of 5-hydroxypropafenone. Poor metabolizers, who have deficient CYP2D6 activity, will have very low to undetectable levels of this active metabolite, while extensive and ultrarapid metabolizers will have significantly higher concentrations. These variations in metabolic capacity are a central focus of pharmacokinetic and pharmacodynamic studies of propafenone, as they can influence both the efficacy and the safety of the drug.

| Compound | Primary Antiarrhythmic Mechanism | Beta-Blocking Activity | Primary Metabolizing Enzyme | Impact of CYP2D6 Polymorphism |

|---|---|---|---|---|

| Propafenone | Sodium Channel Blockade | Moderate | CYP2D6, CYP3A4, CYP1A2 | Affects formation of 5-hydroxy metabolite |

| 5-Hydroxypropafenone | Sodium Channel Blockade | Weak (approx. 10x less than Propafenone) | CYP2D6 | Directly impacts plasma concentrations |

Structure-Activity Relationship (SAR) Investigations of Propafenone Analogues and (R)-5-Hydroxypropafenone

Structure-activity relationship (SAR) studies of propafenone and its analogues have provided valuable insights into the molecular features required for their antiarrhythmic and other biological activities. The introduction of a hydroxyl group at the 5-position of the propafenone molecule, as seen in this compound, has been a key area of investigation.

The antiarrhythmic effect of propafenone and its analogues is primarily linked to their ability to block cardiac sodium channels. drugbank.com Research has shown that the core structure of propafenone, including the propiophenone (B1677668) moiety and the basic amino group, is essential for this activity. The presence of the 5-hydroxy group does not diminish this primary antiarrhythmic effect; in fact, 5-hydroxypropafenone exhibits a similar potency in blocking sodium channels as the parent compound. strides.com

However, the 5-hydroxy group does significantly modulate other pharmacological properties. As previously noted, the beta-adrenoceptor blocking activity is markedly reduced in 5-hydroxypropafenone compared to propafenone. strides.com This suggests that the phenolic hydroxyl group at the 5-position is a critical determinant for reducing beta-blocking effects while retaining the desired sodium channel blockade. This finding is of significant interest in the design of new antiarrhythmic drugs with a more favorable selectivity profile.

Furthermore, SAR studies have explored the role of propafenone analogues as modulators of P-glycoprotein (Pgp), a transporter protein involved in multidrug resistance. These studies have indicated that lipophilicity and hydrogen bond acceptor strength are important factors for this activity. nih.gov The introduction of a hydroxyl group can influence these physicochemical properties, thereby affecting the interaction of the molecule with Pgp.

| Structural Feature | Influence on Sodium Channel Blockade | Influence on Beta-Blocking Activity | Influence on P-glycoprotein Modulation |

|---|---|---|---|

| Propiophenone Core | Essential for activity | Contributes to activity | Part of the core structure for interaction |

| Basic Amino Group | Essential for activity | Contributes to activity | Important for interaction |

| 5-Hydroxy Group | Maintains high activity | Significantly reduces activity | Modifies physicochemical properties influencing interaction |

Metabolic Pathways and Enzymatic Biotransformation Research

Cytochrome P450 (CYP) Mediated Hydroxylation of Propafenone (B51707) to (R)-5-Hydroxypropafenone

The formation of 5-hydroxypropafenone (B19502) is a critical step in the metabolism of propafenone. This process is primarily facilitated by the Cytochrome P450 (CYP) superfamily of enzymes, which are essential for the biotransformation of a wide array of xenobiotics. longdom.orglongdom.org

Dominant Role of CYP2D6 Isozyme

Research consistently highlights the principal role of the CYP2D6 isozyme in the 5-hydroxylation of propafenone. nih.govoup.comclinpgx.orgg-standaard.nlnih.govrxlist.comnih.govoup.com This specific metabolic pathway is under the control of the debrisoquine/sparteine polymorphism, indicating that the rate of 5-hydroxypropafenone formation is genetically determined. nih.gov In over 90% of patients, classified as extensive metabolizers, propafenone is rapidly metabolized via CYP2D6 to form 5-hydroxypropafenone. clinpgx.orgg-standaard.nlrxlist.com

The formation of 5-hydroxypropafenone is directly linked to bufuralol (B1668043) 1'-hydroxylation, a reaction also catalyzed by the P-450db1 enzyme responsible for the debrisoquine/sparteine oxidation polymorphism. nih.gov Studies using LKM1 antibodies, which selectively target P-450db1, have demonstrated a complete inhibition of 5-hydroxypropafenone formation, further solidifying the crucial role of this specific isozyme. nih.gov

Individuals with deficient CYP2D6 activity, known as poor metabolizers (a group that includes about 6% of Caucasians in the US), exhibit significantly slower metabolism of propafenone, leading to minimal or no formation of the 5-hydroxy metabolite. nih.govoup.comclinpgx.org In these individuals, the metabolism of propafenone is shunted towards other pathways. clinpgx.org The stereoselective nature of this metabolism is also evident, with the R-isomer of propafenone being cleared more rapidly than the S-isomer through the 5-hydroxylation pathway mediated by CYP2D6. rxlist.com

Contribution of Other CYP Isozymes in Overall Metabolism (e.g., CYP1A2, CYP3A4)

In vitro studies have confirmed that both CYP1A2 and CYP3A4 catalyze the N-dealkylation of propafenone. nih.gov The involvement of these isozymes becomes particularly important in individuals who are poor metabolizers for CYP2D6, where the N-dealkylation pathway becomes more prominent. clinpgx.org The simultaneous inhibition of both CYP2D6 and CYP3A4 can lead to a significant increase in propafenone concentrations. clinpgx.org

| CYP Isozyme | Primary Metabolic Pathway | Resulting Metabolite |

|---|---|---|

| CYP2D6 | 5-Hydroxylation | 5-Hydroxypropafenone |

| CYP1A2 | N-dealkylation | Norpropafenone |

| CYP3A4 | N-dealkylation | Norpropafenone |

Stereoselective Metabolism of Propafenone to this compound

The metabolism of propafenone is characterized by significant stereoselectivity, meaning that the two enantiomers, (R)-propafenone and (S)-propafenone, are processed differently by metabolic enzymes.

Enantiomer-Enantiomer Interactions Affecting Metabolic Rates

Research has revealed a significant interaction between the enantiomers of propafenone that affects their metabolic rates. Specifically, (R)-propafenone has been shown to inhibit the metabolism of (S)-propafenone. nih.govahajournals.org This interaction leads to a reduced clearance of the (S)-enantiomer when the racemic mixture is administered compared to when the (S)-enantiomer is given alone. nih.govahajournals.org One study reported that the clearance of (S)-propafenone was 55% lower during treatment with racemic propafenone than with the (S)-enantiomer alone. nih.govahajournals.org This enantiomer-enantiomer interaction has clinical implications, as it can enhance the effects associated with the (S)-enantiomer. nih.govahajournals.org In vitro metabolism studies have further supported this, showing that both single enantiomers were metabolized at a higher rate than the racemic mixture, suggesting competition for metabolic enzymes. uclan.ac.uk

| Parameter | Observation | Reference |

|---|---|---|

| Clearance | (R)-propafenone is cleared faster than (S)-propafenone via 5-hydroxylation. | rxlist.com |

| S/R Ratio (AUC) in Extensive Metabolizers | 1.73 +/- 0.15 | nih.gov |

| (S)-Propafenone Clearance (Racemate vs. Single Enantiomer) | 55% lower with racemate. | nih.govahajournals.org |

Further Conjugation Pathways of this compound (e.g., Glucuronidation, Sulfation)

Following its formation via hydroxylation, this compound undergoes further phase II metabolic reactions, primarily conjugation, to facilitate its excretion from the body. nih.gov These conjugation reactions involve the addition of endogenous molecules to the metabolite, increasing its water solubility.

The primary conjugation pathways for phenolic compounds like 5-hydroxypropafenone are glucuronidation and sulfation. nih.govtaylorandfrancis.com Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), while sulfation is mediated by sulfotransferases (SULTs). nih.gov These enzymes transfer a glucuronic acid or a sulfonate group, respectively, to the hydroxyl group of the metabolite. nih.gov While specific studies detailing the precise UGT and SULT isoforms involved in the conjugation of this compound are not extensively detailed in the provided context, it is a well-established principle that such phase II reactions are a major route of elimination for hydroxylated drug metabolites. taylorandfrancis.com The resulting glucuronide and sulfate (B86663) conjugates are more hydrophilic and are readily excreted in the urine. taylorandfrancis.comdrugbank.com

In Vitro Metabolism Studies Utilizing Hepatic Microsomes and Recombinant Enzymes

In vitro studies employing human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have been instrumental in elucidating the primary metabolic pathway leading to the formation of 5-hydroxypropafenone. Research consistently identifies CYP2D6 as the principal enzyme responsible for the 5-hydroxylation of the parent compound, propafenone. nih.govnih.govacs.org This transformation is a key step in the biotransformation of propafenone, leading to an active metabolite. nih.gov

Investigations using human liver microsomes have determined the kinetic parameters for this reaction. When racemic propafenone was used as the substrate, the formation of 5-hydroxypropafenone followed Michaelis-Menten kinetics, with a mean maximum velocity (Vmax) of 64 pmol·min⁻¹·mg⁻¹ and a mean Michaelis constant (Km) of 0.12 μM. nih.gov Studies have also noted stereoselectivity in these kinetics, with the (S)-enantiomer of propafenone showing higher Km and Vmax values compared to the (R)-enantiomer. nih.gov

The specificity of CYP2D6 in this metabolic step has been confirmed through various experimental approaches. Studies using a panel of recombinant human CYP enzymes demonstrated that 5-hydroxypropafenone is selectively produced by CYP2D6. nih.govacs.org Furthermore, the use of quinidine, a selective inhibitor of CYP2D6, effectively blocks the 5-hydroxylation of propafenone in microsomal incubations. acs.orgnih.gov In contrast, other major CYP isoforms such as CYP3A4 and CYP1A2 are primarily involved in the alternative N-dealkylation pathway, which produces norpropafenone, further highlighting the specific role of CYP2D6 in 5-hydroxylation. nih.govnih.govresearchgate.net

The table below summarizes the key findings from in vitro studies on the enzymatic formation of 5-hydroxypropafenone.

| Enzyme System | Key Finding | Kinetic Parameter (Racemic Propafenone) | Reference |

| Human Liver Microsomes | Catalyzes the 5-hydroxylation of propafenone. | Km: 0.12 μM Vmax: 64 pmol·min⁻¹·mg⁻¹ | nih.gov |

| Recombinant CYP2D6 | Confirmed as the principal enzyme mediating 5-hydroxylation. | Not Applicable | nih.govacs.org |

| Recombinant CYP3A4 | Primarily mediates the N-dealkylation pathway. | Not Applicable | nih.govnih.gov |

| Recombinant CYP1A2 | Contributes to the N-dealkylation pathway. | Not Applicable | nih.govnih.gov |

Inter-species Metabolic Comparisons in Preclinical Models

The metabolic profile of propafenone, particularly the formation of 5-hydroxypropafenone, has been compared across various species to assess the suitability of animal models for human pharmacokinetic studies. nih.govbioivt.com These preclinical investigations reveal both similarities and notable differences in biotransformation pathways.

Studies utilizing rat liver microsomes have demonstrated that the 5-hydroxylation pathway is active in this species, leading to the generation of a quinone intermediate, which is consistent with findings in human systems. acs.org The detection of related metabolites in the bile and urine of rats administered propafenone further validates the relevance of this model for studying the compound's metabolic fate. acs.org

Broader species scaling studies, which have included mouse, rat, rabbit, dog, sheep, cow, and horse, have shown that pharmacokinetic parameters such as clearance and volume of distribution correlate with body weight across mammalian species. madbarn.com These differences in systemic disposition are largely driven by underlying variations in metabolic rates and pathways, underscoring the importance of selecting appropriate animal models for nonclinical toxicology and pharmacokinetic studies. bioivt.commadbarn.com

The following table provides a summary of comparative metabolic findings in different preclinical models.

| Species | In Vitro System | Key Metabolic Finding | Relevance to Human Metabolism | Reference |

| Rat | Liver Microsomes | 5-hydroxylation pathway is active and produces metabolites observed in vivo. | The rat is a relevant model for studying the formation of 5-hydroxypropafenone and its subsequent reactive intermediates. | acs.org |

| Minipig | Liver Microsomes | Oxidative metabolism (5-hydroxylation) is comparable to humans. | The minipig is a good model for Phase I metabolism, but Phase II glucuronidation of 5-hydroxypropafenone is significantly faster than in humans. | nih.gov |

| Various Mammals | In vivo studies | Pharmacokinetic parameters scale with body weight, indicating underlying metabolic differences. | Highlights the need for careful species selection based on comparative metabolic profiling. | madbarn.com |

Pharmacological and Electrophysiological Research in Preclinical Models

Effects on Cardiac Ion Channels and Transport Systems

(R)-5-Hydroxypropafenone, a major metabolite of propafenone (B51707), exhibits significant sodium channel blocking properties, characteristic of Class I antiarrhythmic agents nih.govcvpharmacology.com. Its primary mechanism involves the blockade of fast sodium channels responsible for the rapid depolarization (phase 0) of the cardiac action potential in non-nodal tissues like ventricular myocytes and Purkinje fibers cvpharmacology.com. This blockade leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential nih.govnih.gov.

The inhibitory action of 5-hydroxypropafenone (B19502) on sodium channels is both tonic and use-dependent (phasic). In isolated guinea pig papillary muscles, it produces a dose-dependent decrease in Vmax nih.gov. The use-dependent block is demonstrated by an exponential decline in Vmax to a new steady-state level upon repeated stimulation, with this effect being more pronounced at higher frequencies nih.gov. The time constant for recovery from this phasic block has been measured at approximately 200 seconds nih.gov.

Furthermore, the blocking effect is voltage-dependent. In depolarized tissues, such as those with elevated extracellular potassium, the tonic block of Vmax by 5-hydroxypropafenone is markedly increased nih.gov. The compound also shifts the membrane responsiveness curve, which relates Vmax to the membrane potential, in a hyperpolarizing direction nih.govnih.gov. This indicates a stronger channel blockade at less negative membrane potentials. In comparative studies using canine Purkinje fibers, 5-hydroxypropafenone was found to be similar in potency to its parent compound, propafenone, in depressing Vmax, with significant effects observed at concentrations as low as 0.1 μM nih.gov. The time constants for the onset of and recovery from this use-dependent Vmax depression were also similar between 5-hydroxypropafenone and propafenone nih.gov.

This compound interacts significantly with the human ether-à-go-go-related gene (hERG) potassium channels, which are critical for cardiac repolarization. Studies in CHO cells stably transfected with the gene for hERG channels show that 5-hydroxypropafenone is a potent blocker of the hERG current drugbank.comoup.com. At a concentration of 2 μM, it inhibits the hERG current by approximately 71.1% drugbank.comoup.com.

| Parameter | Effect | Reported Value | Reference |

|---|---|---|---|

| hERG Current Inhibition (at 2 µM) | Inhibition | 71.1 ± 4.1% | drugbank.comoup.com |

| Activation Curve Midpoint | Negative Shift | -7.4 ± 1.1 mV | drugbank.comoup.com |

| Deactivation Process | Acceleration | Not quantified | drugbank.comoup.com |

| Inactivation Process | Acceleration | Not quantified | drugbank.comoup.com |

Beyond its effects on sodium and hERG channels, this compound also modulates other cardiac ion channels, including the Kv1.5 potassium channel and calcium channels. The human Kv1.5 channel is responsible for the ultra-rapid delayed rectifier current (IKur), which plays a role in atrial action potential repolarization mdpi.com. In studies using Ltk- cells stably expressing hKv1.5 channels, 5-hydroxypropafenone was shown to inhibit the hKv1.5 current in a concentration-dependent manner, with a dissociation constant (KD) of 9.2 μM nih.gov. This block is also voltage-, time-, and use-dependent nih.gov. The compound slows the deactivation time course of the channel, leading to a "crossover" phenomenon in the tail currents nih.gov.

Evidence for calcium channel modulation comes from studies on slow action potentials. In guinea pig papillary muscles depolarized with high potassium, 5-hydroxypropafenone depressed the amplitude and Vmax and shortened the duration of slow action potentials induced by isoproterenol nih.gov. These slow responses are dependent on the influx of calcium through L-type calcium channels, suggesting that 5-hydroxypropafenone has an inhibitory effect on these channels nih.gov.

| Channel/Current | Effect | Quantitative Data (KD) | Reference |

|---|---|---|---|

| hKv1.5 | Inhibition (Concentration-dependent) | 9.2 ± 1.6 µM | nih.gov |

| L-type Calcium Channels (inferred) | Inhibition | Not quantified | nih.gov |

This compound interacts with P-glycoprotein (P-gp), an important efflux transporter that affects the disposition of many drugs nih.govtg.org.au. Research using Caco-2 cell monolayers, a model for intestinal absorption, has demonstrated that 5-hydroxypropafenone is both a substrate and an inhibitor of human P-gp nih.gov.

As a substrate, 5-hydroxypropafenone is actively transported by P-gp. This is evidenced by a significantly greater translocation of the compound from the basal-to-apical side of the cell monolayer compared to the apical-to-basal direction nih.gov. As an inhibitor, 5-hydroxypropafenone can block the P-gp-mediated transport of other substances. It has been shown to inhibit the transport of digoxin, a known P-gp substrate, with an IC50 value of 19.9 μM nih.gov. This inhibitory potential is shared with propafenone and another metabolite, N-desalkylpropafenone, and may contribute to drug-drug interactions nih.gov.

Electrophysiological Effects on Isolated Myocardial Tissues and Cells

The ion channel effects of this compound translate into distinct changes in the action potential characteristics of isolated myocardial tissues.

In Guinea Pig Papillary Muscles: Studies on guinea pig papillary muscles have shown that 5-hydroxypropafenone produces effects typical of a Class I antiarrhythmic agent. It causes a dose-dependent depression of the action potential amplitude and Vmax nih.govnih.gov. While it has no significant effect on the action potential duration (APD) at normal potassium concentrations, it does prolong the effective refractory period (ERP) nih.gov. Consequently, the ERP/APD ratio is increased nih.gov. In muscles depolarized by high potassium (10 mM), the depressant effects on Vmax were potentiated, and a slight lengthening of the APD was observed nih.gov.

In Canine Purkinje Fibers: In canine Purkinje fibers, 5-hydroxypropafenone also potently depresses Vmax in a cycle length-dependent manner, similar to its parent compound nih.gov. It has been observed to shorten the action potential duration at 50% repolarization (APD50) but not at 90% repolarization (APD90) nih.gov. Developmental studies have shown that while the depression of Vmax and amplitude is similar in neonatal and adult canine Purkinje fibers, the ability to shorten repolarization is more pronounced in adult tissue karger.com. Furthermore, 5-hydroxypropafenone significantly reduces abnormal automaticity only in neonatal fibers karger.com.

| Tissue | Parameter | Effect | Reference |

|---|---|---|---|

| Guinea Pig Papillary Muscle | Action Potential Amplitude | Decrease | nih.govnih.gov |

| Vmax | Decrease (Dose-dependent) | nih.govnih.gov | |

| Action Potential Duration (APD) | No effect (at normal K+), slight increase (at high K+) | nih.gov | |

| Effective Refractory Period (ERP) | Prolongation | nih.gov | |

| Canine Purkinje Fibers | Vmax | Decrease (Cycle length-dependent) | nih.gov |

| APD50 | Shortening | nih.gov | |

| APD90 | No effect | nih.gov |

Impact on Abnormal Automaticity and Conduction Pathways

This compound has demonstrated notable effects on both abnormal automaticity and cardiac conduction pathways in preclinical investigations. In studies utilizing canine Purkinje fibers where abnormal automaticity was induced by barium chloride (BaCl2), this compound was effective in slowing the automatic rate at therapeutic concentrations. nih.gov This suggests a direct suppressive effect on ectopic pacemaker activity.

Furthermore, His bundle electrophysiology studies in animal models have shown that this compound leads to a more pronounced prolongation of conduction time in the atria, atrioventricular (AV) node, and the His-Purkinje system compared to its parent compound, propafenone. nih.gov This indicates a significant impact on the cardiac conduction system, contributing to its antiarrhythmic properties by slowing the propagation of arrhythmic impulses.

Comparative Electrophysiological Studies with Propafenone and Related Metabolites

Comparative studies have been crucial in elucidating the electrophysiological profile of this compound relative to propafenone and its other metabolites, such as N-depropylpropafenone. In canine Purkinje fibers, both propafenone and this compound have been shown to reduce the maximum upstroke velocity (Vmax) of the cardiac action potential in a use-dependent manner, and they are more potent in this regard than N-depropylpropafenone. nih.gov

While both parent drug and metabolite reduce action potential amplitude and duration, this compound's effect on Vmax is comparable to propafenone. nih.gov However, a key distinction is that in slow-response action potentials, this compound does not affect the action potential amplitude, unlike propafenone. nih.gov

Investigations into the effects on specific ion channels have revealed that both compounds inhibit several potassium currents. For instance, they both block the human ether-à-go-go-related gene (HERG) potassium channels to a similar extent, primarily by binding to the open state of the channel. oup.com In studies on the hKv1.5 potassium channel, propafenone exhibited a higher affinity (lower KD value) than this compound. nih.gov

| Parameter | This compound | Propafenone | N-depropylpropafenone | Reference |

|---|---|---|---|---|

| Vmax Depression (Canine Purkinje Fibers) | Potent, use-dependent | Potent, use-dependent | Less potent | nih.gov |

| Action Potential Amplitude (Slow Response) | Not affected | Reduced | Not specified | nih.gov |

| hKv1.5 Channel Block (KD) | 9.2 +/- 1.6 microM | 4.4 +/- 0.3 microM | Not specified | nih.gov |

| HERG Channel Block | Similar to Propafenone | Similar to this compound | Not specified | oup.com |

Developmental Electrophysiological Studies in Animal Models

Developmental studies have highlighted age-dependent differences in the cardiac electrophysiological response to this compound. In a comparative study using neonatal and adult canine Purkinje fibers, the depressant effects on Vmax and action potential amplitude were similar across both age groups. However, the shortening of repolarization parameters was more pronounced in adult tissues.

A significant finding from these developmental studies is the differential effect on abnormal automaticity. This compound was found to significantly reduce abnormal automaticity only in neonatal canine Purkinje fibers. This heightened sensitivity of the neonatal myocardium to the suppressive effects of this compound on abnormal automaticity suggests a potential therapeutic niche. Further research in neonatal rat ventricular myocytes has shown that this compound is a potent inhibitor of the transient outward potassium current (Ito), with a 50% maximal inhibitory concentration (IC50) of 1.5 +/- 0.2 microM, which was comparable to propafenone. nih.gov

| Parameter | Neonatal Canine Purkinje Fibers | Adult Canine Purkinje Fibers |

|---|---|---|

| Vmax and Amplitude Depression | Similar to adult | Similar to neonatal |

| Shortening of Repolarization | Less pronounced | More pronounced |

| Reduction of Abnormal Automaticity | Significant reduction | Not significant |

In Vivo Antiarrhythmic Efficacy in Animal Models (e.g., Aconitine-induced Arrhythmias)

In vivo studies in various animal models have consistently demonstrated the potent antiarrhythmic efficacy of this compound, often surpassing that of its parent compound. In models of both aconitine- and infarction-induced arrhythmias in rats and dogs, this compound exhibited stronger antiarrhythmic potency than propafenone. nih.gov

In a study on conscious dogs with sustained ventricular tachycardia following myocardial infarction, this compound was notably more effective than propafenone. At similar plasma levels, this compound terminated ventricular tachycardia in four out of six dogs, whereas propafenone did not suppress the arrhythmia in any of the six dogs tested. nih.gov It was also observed to be more effective against monomorphic than polymorphic ventricular tachycardia. nih.gov

| Arrhythmia Model | Animal Model | This compound Efficacy | Propafenone Efficacy | Reference |

|---|---|---|---|---|

| Aconitine-induced Arrhythmia | Rat, Dog | Stronger antiarrhythmic potency | Less potent than metabolite | nih.gov |

| Infarction-induced Arrhythmia | Rat, Dog | Stronger antiarrhythmic potency | Less potent than metabolite | nih.gov |

| Sustained Ventricular Tachycardia (Post-infarction) | Conscious Dog | Eliminated VT in 4/6 dogs | Did not suppress VT in 0/6 dogs | nih.gov |

Beta-Adrenoceptor Blocking Activity Investigations

Investigations into the beta-adrenoceptor blocking activity of this compound have revealed a significantly weaker effect compared to propafenone. In vitro studies on isolated organs have shown a "very distinctly weaker" beta-adrenoceptor blocking effect for the metabolite. nih.gov In vivo studies in rats, assessing the antagonism of isoprenaline-induced tachycardia, also confirmed that the beta-adrenoceptor blocking effect of this compound was smaller than that of propafenone. nih.gov

Drug Drug Interaction Mechanisms and Research Implications

Inhibition of Cytochrome P450 Enzymes by Co-administered Pharmacological Agents

Inhibition of CYP enzymes can occur through several mechanisms, including reversible (competitive and non-competitive) and irreversible inhibition. pharmacytimes.comnih.gov Competitive inhibition occurs when two drugs compete for the same active site on the enzyme. nih.gov This type of interaction is dependent on the concentration and binding affinity of the respective drugs. pharmacytimes.com Irreversible inhibition involves the formation of a stable complex between the inhibitor (or its metabolite) and the enzyme, effectively inactivating it until new enzyme is synthesized. pharmacytimes.com

Several pharmacological agents are known inhibitors of the CYP enzymes involved in propafenone (B51707) metabolism. Drugs that inhibit CYP2D6, such as certain antidepressants (e.g., desipramine, paroxetine, sertraline) and the antiretroviral drug ritonavir, can be expected to increase plasma levels of propafenone. rxlist.com Similarly, inhibitors of CYP3A4, such as ketoconazole, erythromycin, saquinavir, and even grapefruit juice, can also lead to elevated propafenone concentrations. rxlist.com Amiodarone is an example of a drug that can inhibit CYP1A2. rxlist.com

The U.S. Food and Drug Administration (FDA) has highlighted the potential danger of concurrently using propafenone with both a CYP2D6 inhibitor and a CYP3A4 inhibitor. nih.gov This dual inhibition can significantly increase propafenone concentration, thereby heightening the risk of proarrhythmia and other adverse events. nih.govrxlist.com This phenomenon, known as phenoconversion, occurs when a genotypic normal metabolizer is converted into a phenotypic poor metabolizer due to the administration of an enzyme-inhibiting drug. nih.gov Strong CYP2D6 inhibitors like paroxetine, fluoxetine, and bupropion can cause this effect. nih.gov

Research has shown that such interactions can have clinically significant consequences. For instance, co-administration of propafenone with drugs like digoxin, warfarin, metoprolol, and propranolol has been shown to increase the plasma concentrations of these latter drugs, necessitating dose adjustments. nih.gov

| CYP Enzyme | Inhibiting Drug/Substance | Potential Effect on Propafenone Metabolism |

|---|---|---|

| CYP2D6 | Desipramine | Increased propafenone plasma levels |

| CYP2D6 | Paroxetine | Increased propafenone plasma levels |

| CYP2D6 | Ritonavir | Increased propafenone plasma levels |

| CYP2D6 | Sertraline | Increased propafenone plasma levels |

| CYP2D6 | Quinidine | Increased propafenone plasma levels |

| CYP3A4 | Ketoconazole | Increased propafenone plasma levels |

| CYP3A4 | Erythromycin | Increased propafenone plasma levels |

| CYP3A4 | Saquinavir | Increased propafenone plasma levels |

| CYP3A4 | Grapefruit Juice | Increased propafenone plasma levels |

| CYP1A2 | Amiodarone | Increased propafenone plasma levels |

Influence of Genetic Polymorphisms (e.g., CYP2D6 Poor Metabolizer Phenotype) on (R)-5-Hydroxypropafenone Disposition and Contributions to Overall Effects

The disposition of propafenone and the formation of its metabolites, including this compound, are profoundly affected by genetic polymorphisms in the CYP2D6 gene. nih.gov This gene is highly polymorphic, leading to distinct phenotypes of drug metabolism within the population, broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultra-rapid metabolizers (UMs). mdpi.comwikipedia.org

Individuals with a poor metabolizer (PM) phenotype have significantly reduced or absent CYP2D6 enzyme activity. nih.gov Consequently, in these individuals, the primary metabolic pathway of propafenone to 5-hydroxypropafenone (B19502) is impaired. nih.govnih.gov This leads to substantially higher plasma concentrations of the parent drug, propafenone, and very low or undetectable levels of 5-hydroxypropafenone. nih.govclinpgx.org Studies have found that in PMs, plasma concentrations of propafenone can be approximately double those seen in individuals with normal CYP2D6 activity (extensive metabolizers). nih.gov

The pharmacokinetic consequences of the PM phenotype are significant. A meta-analysis comparing PMs and EMs found that after a 300 mg dose of propafenone, the area under the time-concentration curve (AUC), maximum concentration (Cmax), and half-life (t1/2) were 2.4-fold, 11.2-fold, and 4.7-fold higher, respectively, in PMs compared to EMs. nih.gov The metabolic ratio of propafenone to 5-hydroxypropafenone is also significantly higher in individuals who carry PM alleles. tandfonline.comproquest.comnih.gov This ratio can be used as a tool to identify PMs. nih.gov

Conversely, in extensive metabolizers (EMs), who have normal CYP2D6 function, propafenone is readily converted to 5-hydroxypropafenone. nih.gov However, the metabolism in EMs can be saturable, especially during long-term administration, leading to an accumulation of the parent compound. nih.gov Intermediate metabolizers (IMs) exhibit a metabolic capacity between that of PMs and EMs. nih.gov

| CYP2D6 Phenotype | CYP2D6 Enzyme Activity | Propafenone Concentration | 5-Hydroxypropafenone Formation | Key Pharmacokinetic Finding |

|---|---|---|---|---|

| Poor Metabolizer (PM) | Absent or greatly reduced | Significantly higher | Very low or absent | AUC, Cmax, and t1/2 are substantially increased compared to EMs nih.gov |

| Intermediate Metabolizer (IM) | Decreased | Intermediate | Intermediate | Metabolic capacity is between PM and EM phenotypes nih.gov |

| Extensive Metabolizer (EM) | Normal | Lower (subject to saturation) | Normal | Metabolism can become saturated with long-term dosing nih.gov |

| Ultra-rapid Metabolizer (UM) | Increased | Lower | Increased | May metabolize propafenone too quickly, potentially reducing efficacy |

Analytical and Bioanalytical Methodologies for R 5 Hydroxypropafenone Research

High-Performance Liquid Chromatography (HPLC) Methods

HPLC remains a cornerstone for the analysis of (R)-5-Hydroxypropafenone, offering robust and reliable methods for its separation and quantification. Different detection and separation strategies have been utilized to achieve the desired sensitivity and specificity.

UV Detection Approaches

Ultraviolet (UV) detection is a commonly employed method in HPLC for the quantification of propafenone (B51707) and its metabolites. The aromatic nature of this compound allows for its detection at specific wavelengths. For instance, in the simultaneous determination of propafenone and 5-hydroxypropafenone (B19502) enantiomers, UV detection was set at 315 nm nih.gov. In other methods for the analysis of propafenone hydrochloride, a detection wavelength of 246 nm has been utilized ijcrt.org. The choice of wavelength is critical for achieving optimal sensitivity and minimizing interference from other compounds in the sample matrix. Studies have shown that propafenone exhibits maximum absorption at 248 nm and 304 nm davidpublisher.com.

Electrochemical Detection

Chiral Stationary Phase Separations for Enantiomeric Analysis

The stereoselective metabolism of propafenone necessitates the use of chiral separation techniques to differentiate between its enantiomers and those of its metabolites. High-performance liquid chromatography utilizing chiral stationary phases (CSPs) is the most common approach for the enantiomeric resolution of 5-hydroxypropafenone.

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be highly effective. For the simultaneous determination of the enantiomers of propafenone and 5-hydroxypropafenone in plasma, a Chiralpak AD column, which is an amylose-based CSP, has been successfully used nih.gov. The separation was achieved using a mobile phase consisting of hexane-ethanol (88:12, v/v) with 0.1% diethylamine nih.gov. This method allowed for the baseline separation of both (R)- and (S)-5-Hydroxypropafenone.

The selection of the appropriate chiral stationary phase and mobile phase composition is critical for achieving optimal enantiomeric separation. The interactions between the enantiomers and the chiral selector on the stationary phase, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, govern the separation process.

Mass Spectrometry (MS) Based Techniques

Mass spectrometry, particularly when coupled with liquid chromatography, has become the gold standard for the bioanalysis of drugs and their metabolites due to its high sensitivity, selectivity, and speed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantification of 5-hydroxypropafenone in various biological matrices, such as plasma and dried blood spots researchgate.netnih.gov. This method offers excellent sensitivity and specificity by utilizing multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for the analyte and an internal standard.

Several validated LC-MS/MS methods have been reported for the simultaneous determination of propafenone and 5-hydroxypropafenone. These methods often employ a simple protein precipitation or solid-phase extraction for sample preparation, followed by rapid chromatographic separation on a C8 or C18 reversed-phase column nih.govnveo.org. The use of tandem mass spectrometry minimizes interferences from endogenous matrix components, allowing for low limits of quantification.

Below is a table summarizing the parameters from a representative LC-MS/MS method for the quantification of 5-Hydroxypropafenone.

| Parameter | Value |

| Chromatographic Column | Thermo Betabasic C8, 100 mm X 4.6 mm, 5µ |

| Mobile Phase | Methanol and MilliQ water (80:20 v/v) with 0.1% formic acid |

| Flow Rate | 1.0 mL/minute |

| Ionization Mode | Positive Ion Electrospray |

| Mass Transition (m/z) | 358.2 > 116.2 |

| Linearity Range | 0.496 ng/mL to 504.079 ng/mL |

| Precision (at LLOQ) | 5.06% |

| Accuracy (at LLOQ) | 98.79% |

Data sourced from a study on the quantification of propafenone and 5-hydroxypropafenone in human plasma nveo.org.

Direct Analysis in Real Time-Mass Spectrometry (DART-MS/MS) for Rapid Quantification

For high-throughput analysis, Direct Analysis in Real Time-Mass Spectrometry (DART-MS/MS) has emerged as a rapid and reliable technique for the quantification of 5-hydroxypropafenone in human serum. This ambient ionization method allows for the direct analysis of samples with minimal preparation, significantly reducing the analysis time.

In a DART-MS/MS method for the simultaneous determination of five anti-arrhythmic drugs and 5-hydroxypropafenone, samples were prepared by a simple protein precipitation with acetonitrile. The analytes were then ionized in positive mode using a DART source and detected by multiple reaction monitoring. This approach eliminates the need for chromatographic separation, enabling a total run time of approximately 30 seconds per sample. The method demonstrated good linearity, accuracy (86.1–109.9%), and precision (≤ 14.3%) with minimal matrix effects.

Method Validation Parameters for Research Application (e.g., Linearity, Sensitivity, Accuracy, Precision, Stereospecificity)

The validation of bioanalytical methods is essential to ensure that the data generated is reliable for its intended research purpose. Key parameters, including linearity, sensitivity, accuracy, precision, and stereospecificity, are rigorously evaluated for methods quantifying this compound and its related compounds.

Linearity: The linearity of an analytical method establishes the proportional relationship between the concentration of the analyte and the instrumental response. For 5-Hydroxypropafenone, various studies have demonstrated linearity over wide concentration ranges, accommodating different research needs. For instance, one liquid chromatography-tandem mass spectrometry (LC-MS/MS) method showed linearity for 5-hydroxypropafenone (5-OH PPF) from 1.0 to 500 ng/mL in human plasma. nih.govresearchgate.net Another LC-MS/MS method established a linear range of 0.496 ng/mL to 504.079 ng/mL. nveo.org A different assay using hybrid solid-phase extraction (SPE) phospholipid technology was validated over a concentration range of 0.25–250.00 ng/mL for 5-OH propafenone. scholarsresearchlibrary.com Furthermore, an enantioselective liquid chromatography method demonstrated linear calibration curves for both propafenone and 5-hydroxypropafenone enantiomers over a concentration range of 25–1250 ng/ml. nih.gov

Sensitivity: Sensitivity is determined by the lower limit of quantitation (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov Research methods have achieved impressive sensitivity for 5-Hydroxypropafenone. An LC-MS/MS method reported an LLOQ of 1.0 ng/mL. nih.govresearchgate.net A separate, highly sensitive method pushed this limit even lower, to 0.25 ng/mL for 5-OH propafenone. scholarsresearchlibrary.com Another study set the LLOQ at 0.490 ng/mL, with precision and accuracy at this level being 5.06% and 98.79%, respectively. nveo.org For enantiomer-specific analysis, one method allows for the determination of 5-hydroxypropafenone enantiomers at plasma levels as low as 25 ng/ml. nih.gov

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.gov These parameters are typically assessed at multiple quality control (QC) concentrations. In one validated method, the intra- and inter-day accuracy for 5-OH propafenone was between 94.6–108.3%, with precision (expressed as coefficient of variation, %CV) being lower than 14.2%. scholarsresearchlibrary.com Another study reported bias and precision for intra- and inter-batch assays to be less than 10% and 5%, respectively. nih.govresearchgate.net For a method analyzing dried blood spots, the intra-day and inter-day precision for 5-OHPF ranged from 2.94% to 8.21%, with accuracy between 90.4% and 102.0%. sci-hub.se

Stereospecificity: Since propafenone metabolism is stereoselective, methods that can differentiate between the (R) and (S) enantiomers of 5-Hydroxypropafenone are vital for specific pharmacokinetic and pharmacodynamic studies. Enantioselective methods have been developed using chiral stationary phases in high-performance liquid chromatography (HPLC). One such method successfully resolved the enantiomers of both propafenone and 5-hydroxypropafenone within 20 minutes using a Chiralpak AD column. nih.gov This allows for the individual quantification of this compound, which is critical for understanding its specific biological role.

| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | 1 - 500 | 1.0 | Intra/Inter-batch < 5% | Intra/Inter-batch bias < 10% | nih.govresearchgate.net |

| LC-MS/MS | 0.496 - 504.079 | 0.490 | 5.06 (at LLOQ) | 98.79 (at LLOQ) | nveo.org |

| LC-MS/MS with Hybrid SPE | 0.25 - 250 | 0.25 | Intra/Inter-day < 14.2 | 94.6 - 108.3 | scholarsresearchlibrary.com |

| Enantioselective HPLC | 25 - 1250 | 25 | Low values of coefficients of variation | Not specified | nih.gov |

| UHPLC-MS/MS (DBS) | 5.11 - 800 | 5.11 | Intra/Inter-day 2.94 - 8.21 | 90.4 - 102.0 | sci-hub.se |

Sample Preparation Techniques for Biological Matrices in Research Settings (e.g., Protein Precipitation, Liquid-Liquid Extraction, Solid Phase Extraction)

Effective sample preparation is a critical prerequisite for accurate bioanalysis, aiming to remove interfering components from complex biological matrices like plasma and serum. ijisrt.comnih.gov The primary techniques used in this compound research are protein precipitation, liquid-liquid extraction, and solid-phase extraction.

Protein Precipitation (PPT): This is a relatively simple and rapid method for removing proteins from plasma samples. It typically involves adding a water-miscible organic solvent, such as methanol or acetonitrile, to the sample to denature and precipitate the proteins. ijisrt.com In one LC-MS/MS method for propafenone and 5-hydroxypropafenone, plasma samples were treated with a four-fold volume of methanol to deproteinize the plasma before analysis. oup.com While fast, this method may sometimes be less clean than others, potentially leading to matrix effects in the analytical system. nih.gov

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. orientjchem.org This technique has been successfully applied to extract 5-hydroxypropafenone enantiomers from plasma. One method used dichloromethane as the organic solvent, achieving absolute recoveries of 57.6% for this compound and 56.5% for the (S)-enantiomer. nih.gov Another study reported high recovery rates of 80-95% for R,S-5-hydroxypropafenone using LLE with dichloromethane at a pH of 11. nih.gov LLE is effective at removing non-soluble interferences and can concentrate the analyte. orientjchem.org

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample cleanup method that separates components based on their physical and chemical properties. nih.gov Analytes are extracted from the liquid sample onto a solid sorbent, interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. ijisrt.com Several high-sensitivity LC-MS/MS methods for 5-Hydroxypropafenone utilize SPE for sample preparation from human plasma. nih.govresearchgate.net A novel approach, Hybrid SPE-Phospholipid technology, has been adopted to specifically improve the removal of phospholipids, which are known to cause significant matrix effects and reduce method robustness. scholarsresearchlibrary.com This technique resulted in a cleaner extract and excellent column performance for the analysis of 5-OH propafenone. scholarsresearchlibrary.com

| Technique | Description | Key Findings / Recovery | Reference |

|---|---|---|---|

| Protein Precipitation | Plasma samples treated with 4-fold methanol to deproteinize. | A simple and rapid method suitable for LC-MS/MS. | oup.com |

| Liquid-Liquid Extraction | Extraction from plasma using dichloromethane. | Absolute recovery was 57.6% for this compound. | nih.gov |

| Liquid-Liquid Extraction | Extraction from plasma using dichloromethane at pH 11. | High recovery rates of 80-95% were achieved. | nih.gov |

| Solid-Phase Extraction | Used for extraction from human plasma prior to LC-MS/MS. | Enabled a specific and sensitive quantitation method. | nih.govresearchgate.net |

| Hybrid SPE-Phospholipid | Used to extract plasma samples for improved phospholipid removal. | Resulted in a phospholipid-free filtrate, good peak shape, and excellent column performance. | scholarsresearchlibrary.com |

| Solid-Liquid Extraction | Simple acetonitrile extraction from dried blood spots. | A quick extraction method suitable for microsamples. | sci-hub.se |

Future Research Directions and Unanswered Questions

Elucidation of Novel Metabolic Pathways and Metabolite Activity

Key unanswered questions include:

What are the subsequent metabolites of (R)-5-hydroxypropafenone and which enzyme systems are responsible for their formation?

Do these secondary metabolites exhibit clinically relevant antiarrhythmic or proarrhythmic activity?

How does the genetic polymorphism of CYP2D6 and other metabolic enzymes impact the full spectrum of metabolite formation beyond just the primary 5-hydroxylation? researchgate.net

Could nonlinear kinetics observed in metabolite formation be due to saturation of these undiscovered secondary pathways? nih.gov

Investigating these questions will provide a more comprehensive understanding of the drug's disposition and could explain inter-individual variability in patient response.

Advanced Structural Biology and Computational Modeling Studies for Receptor Interactions

This compound exerts its antiarrhythmic effects primarily by interacting with cardiac ion channels, including sodium and various potassium channels (e.g., HERG, hKv1.5). nih.govnih.govoup.comdrugbank.com While functional studies have established that it binds preferentially to the open state of these channels, the precise molecular interactions remain inferred rather than directly visualized. oup.comdrugbank.com

Future research should leverage advanced techniques to elucidate these interactions at an atomic level.

Structural Biology: The use of cryogenic electron microscopy (cryo-EM) could provide high-resolution structures of this compound bound to its target ion channels. eco-vector.com Such studies would reveal the specific binding pocket, key amino acid residues involved in the interaction, and the conformational changes the channel undergoes upon drug binding. This structural insight is crucial for understanding the mechanisms of voltage- and use-dependency.

Computational Modeling: Sophisticated in silico approaches, such as molecular dynamics simulations and Rosetta structural modeling, can complement experimental data. nih.govmdpi.comuu.nlfrontiersin.orgmaastrichtuniversity.nlnih.govdntb.gov.ua These models can predict how this compound docks with its receptors, estimate binding affinities, and simulate the dynamic nature of the drug-channel interaction over time. This would allow for a deeper understanding of its blocking mechanism and could facilitate the rational design of new drug analogs with improved selectivity and potency. eco-vector.comdntb.gov.ua

| Research Area | Technique | Potential Insights |

| Structural Biology | Cryogenic Electron Microscopy (Cryo-EM) | - High-resolution 3D structure of the drug-receptor complex- Identification of the precise binding site- Visualization of drug-induced conformational changes |

| Computational Modeling | Molecular Dynamics (MD) Simulations | - Dynamic simulation of the binding process- Calculation of binding free energies- Understanding the stability of the drug-receptor interaction |

| Computational Modeling | Rosetta Structural Modeling | - Prediction of binding poses and interactions- Identification of key residues for mutagenesis studies- In silico screening of compound analogs |

Development and Refinement of In Vitro and In Vivo Research Models for Electrophysiological Investigation

Current understanding of this compound's electrophysiological effects relies on a range of established research models, from transfected cell lines expressing specific ion channels to animal heart tissue preparations like canine Purkinje fibers and in vivo animal models. nih.gov While valuable, these models have limitations in fully replicating the complex and integrated nature of the human cardiac environment.

Future progress requires the development and application of more sophisticated models:

Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a powerful in vitro platform as they possess human genetic backgrounds and express a range of human cardiac ion channels. nih.govahajournals.orgahajournals.org Developing patient-specific hiPSC-CMs, particularly from individuals with known CYP2D6 polymorphisms or specific channelopathies, would allow for personalized pharmacological studies in a dish. ahajournals.org Furthermore, differentiating these cells into atrial-like and ventricular-like subtypes would enable more precise investigations into the chamber-specific effects of the compound. nih.govresearchgate.net

Engineered Heart Tissues (EHTs) and Organs-on-Chips: Moving beyond 2D cell monolayers, 3D models such as EHTs can better mimic the structural anisotropy and mechanical environment of the native myocardium. mdpi.comnih.govnih.gov These advanced platforms allow for the study of conduction, re-entry, and other complex arrhythmic behaviors in a more physiologically relevant context.

Refined In Vivo Models: While canine models have been informative, future in vivo research could benefit from the use of animal models that more closely mimic specific human disease states or that are genetically engineered to express human variants of metabolic enzymes or ion channels. mdpi.com

Comprehensive Comparative Pharmacological Studies with Emerging Antiarrhythmic Agents

The landscape of antiarrhythmic therapy is continually evolving, with new agents being developed that offer different mechanisms of action and potentially improved safety profiles. derangedphysiology.compharmacologyeducation.orgscispace.com To date, the majority of comparative studies involving 5-hydroxypropafenone (B19502) have focused on its parent compound, propafenone (B51707), and the co-metabolite N-depropylpropafenone. nih.govnih.gov

Q & A

Q. What are the primary metabolic pathways responsible for the formation of (R)-5-Hydroxypropafenone in humans?

this compound is a major active metabolite of propafenone, formed via cytochrome P450 (CYP) 2D6-mediated oxidation. A minor pathway involves CYP1A2 and CYP3A4, producing N-depropylpropafenone. To study this, researchers use in vitro microsomal assays with liver samples, quantifying metabolite formation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Key steps include:

- Incubating propafenone with human liver microsomes.

- Inhibiting specific CYP isoforms (e.g., quinidine for CYP2D6) to confirm pathway contributions.

- Validating results against genotyped CYP2D6 phenotypes (extensive vs. poor metabolizers).

Q. What analytical methods are recommended for quantifying this compound in biological samples?

A validated LC-MS/MS method is widely used for simultaneous quantification of propafenone and this compound in human plasma . Methodological considerations include:

- Sample preparation : Protein precipitation with acetonitrile.

- Chromatography : C18 column with mobile phase of methanol/ammonium formate.

- Detection : Multiple reaction monitoring (MRM) transitions (e.g., m/z 342→116 for propafenone; m/z 358→148 for this compound).

- Validation parameters : Linear range (1–500 ng/mL), precision (CV <15%), and recovery (>85%).

| Parameter | Propafenone | This compound |

|---|---|---|

| LOD (ng/mL) | 0.3 | 0.5 |

| LOQ (ng/mL) | 1.0 | 1.5 |

| Intra-day precision | 4.2% | 5.1% |

Q. How does CYP2D6 genetic polymorphism influence this compound pharmacokinetics?

CYP2D6 polymorphism significantly impacts metabolite levels. In poor metabolizers (PMs), this compound formation is minimal, leading to higher propafenone exposure. Researchers should:

- Genotype participants for CYP2D6 alleles (e.g., *3, *4, 5).

- Compare plasma concentration-time profiles (AUC, Cmax) between PMs and extensive metabolizers (EMs).

- Use population pharmacokinetic modeling to adjust dosing regimens .

Advanced Research Questions

Q. How do interspecies differences in glucuronidation affect the validity of minipig models for studying this compound metabolism?

Minipigs exhibit higher glucuronosyltransferase (UGT) activity than humans, leading to rapid conjugation of this compound. This reduces detectable free metabolite levels unless glucuronidase is added during analysis. To address this:

- Conduct in vivo pharmacokinetic studies in minipigs and humans, comparing metabolite-glucuronide ratios.

- Use β-glucuronidase treatment to hydrolyze conjugates before LC-MS/MS analysis .

| Species | Metabolite | Without Glucuronidase (ng/mL) | With Glucuronidase (ng/mL) |

|---|---|---|---|

| Human | This compound | 120 ± 15 | 130 ± 18 |

| Minipig | This compound | 20 ± 3 | 110 ± 12 |

Q. How should researchers resolve contradictions between in vitro and in vivo data on this compound clearance?

Discrepancies often arise from oversimplified in vitro models (e.g., excluding phase II enzymes). A robust approach includes:

Q. What experimental designs are optimal for studying this compound’s electrophysiological effects in cardiac tissues?

The metabolite retains sodium channel-blocking activity similar to propafenone. Recommended methodologies:

- Patch-clamp assays : Measure inhibition of human cardiac sodium channels (hNav1.5) expressed in HEK293 cells.

- Langendorff-perfused hearts : Assess action potential duration (APD) and arrhythmia induction in guinea pig models.

- Dose-response studies : Compare IC50 values of propafenone and this compound .

Q. How does renal or hepatic impairment alter this compound exposure?

Hepatic impairment reduces first-pass metabolism, increasing propafenone bioavailability and prolonging this compound half-life. Renal dysfunction primarily affects glucuronide excretion. Methodological recommendations:

- Population PK studies : Stratify patients by Child-Pugh score or eGFR.

- Dose adjustment : Use Bayesian forecasting to individualize regimens in impaired populations .

Data Contradiction Analysis

Q. Why do some studies report minimal clinical impact of this compound despite its in vitro activity?

Discrepancies stem from:

- Lower plasma concentrations : this compound levels are typically 40% of propafenone in humans.

- Protein binding differences : Higher binding reduces free metabolite availability.

- Compensatory pathways : Upregulation of alternative ion channels in chronic exposure scenarios. Researchers should use in silico simulations to quantify unbound metabolite concentrations and correlate them with QTc interval changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.